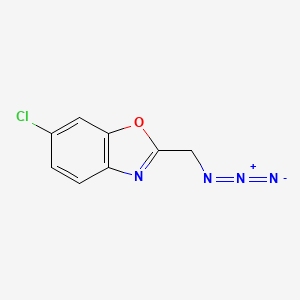

2-(Azidomethyl)-6-chloro-1,3-benzoxazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(azidomethyl)-6-chloro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4O/c9-5-1-2-6-7(3-5)14-8(12-6)4-11-13-10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKVUNUNCAIPFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC(=N2)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Insights into 2 Azidomethyl 6 Chloro 1,3 Benzoxazole Preparation

Precursor Design and Derivatization Strategies for Benzoxazole (B165842) Formation

The foundational step in the synthesis of 2-(azidomethyl)-6-chloro-1,3-benzoxazole is the construction of the benzoxazole core. The most prevalent and versatile strategy involves the condensation of an appropriately substituted 2-aminophenol (B121084) with a suitable electrophilic partner that will ultimately form the 2-substituted portion of the heterocycle. semanticscholar.org For the target molecule, a common approach is to first synthesize a 2-(halomethyl)benzoxazole intermediate.

The general synthesis of 2-substituted benzoxazoles often begins with the reaction of 2-aminophenols with various carbonyl compounds. semanticscholar.org A widely adopted method is the cyclization of 2-aminophenols with carboxylic acids or their derivatives. nih.gov Alternative precursors for the C2 position include aldehydes, ketones, and orthoesters. semanticscholar.orgorganic-chemistry.org The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic benzoxazole ring system.

In the context of preparing this compound, a logical precursor design would involve a 2-aminophenol bearing a chlorine atom at the 4-position (to become the 6-position in the benzoxazole) and a reagent that can introduce a chloromethyl or bromomethyl group at the 2-position of the benzoxazole. For instance, chloroacetic acid or a derivative could be used as the electrophilic partner for the cyclization reaction.

Regioselective Functionalization Approaches for 6-Chloro Substitution

Achieving the desired 6-chloro substitution on the benzoxazole ring requires a regioselective chlorination strategy. This can be accomplished either by starting with a pre-chlorinated precursor or by direct chlorination of the benzoxazole core.

Starting with a pre-chlorinated precursor, such as 4-chloro-2-aminophenol, is a common and effective method. The position of the chloro group on the aminophenol dictates its final position on the resulting benzoxazole ring. The cyclization of 4-chloro-2-aminophenol with a suitable C2-building block will directly yield the 6-chlorobenzoxazole skeleton.

Alternatively, direct electrophilic chlorination of the benzoxazole ring can be employed. nih.gov However, this approach may lead to a mixture of isomers, and achieving high regioselectivity for the 6-position can be challenging. The directing effects of the fused benzene (B151609) ring and the oxazole (B20620) moiety influence the position of electrophilic attack. In some cases, specific catalytic systems or chlorinating agents can enhance the regioselectivity. researchgate.net For instance, the use of phosphorus pentachloride can lead to the formation of 2,6-dichlorobenzoxazole (B51379) from benzoxazolin-2-one, indicating a preference for chlorination at the 6-position under certain conditions. google.com A patent also describes the selective preparation of 2,6-dichloro-benzoxazole through the chlorination of benzoxazoles. google.com

Azidomethyl Moiety Introduction: Mechanistic Pathways and Selectivity Considerations

The introduction of the azidomethyl group is a critical step that imparts the desired chemical properties to the final molecule. This is typically achieved after the formation of the 6-chlorobenzoxazole core, often from a 2-(halomethyl) intermediate.

The most direct and widely used method for introducing the azidomethyl group is through a nucleophilic substitution reaction. beilstein-journals.org This involves reacting a 2-(chloromethyl)- or 2-(bromomethyl)-6-chlorobenzoxazole intermediate with an azide (B81097) salt, most commonly sodium azide (NaN₃). nih.govnih.gov

The reaction proceeds via an SN2 mechanism, where the azide anion acts as the nucleophile and displaces the halide leaving group from the methylene (B1212753) carbon. The efficiency of this reaction is influenced by several factors, including the nature of the leaving group (bromide is generally a better leaving group than chloride), the solvent, and the reaction temperature. Polar aprotic solvents such as dimethylformamide (DMF) or acetone (B3395972) are often employed to facilitate the dissolution of the azide salt and promote the SN2 pathway. beilstein-journals.org

Table 1: Typical Reaction Conditions for Halogen Displacement with Azide

| Precursor | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 2-(Bromomethyl)oxazole | NaN₃ | Aqueous medium | Room Temp. | Good |

Note: This table represents generalized conditions based on similar reactions with oxazole systems and may require optimization for the specific 2-(halomethyl)-6-chlorobenzoxazole substrate. beilstein-journals.org

While halogen displacement is the most common route, alternative methods for introducing the azide functionality exist. One such method is the diazo transfer reaction. However, this is more commonly employed for the synthesis of azides from primary amines or active methylene compounds and is less direct for the formation of an azidomethyl group attached to a heterocyclic ring unless a suitable precursor like a 2-(aminomethyl)benzoxazole is available.

More recent developments include direct azidomethylation reactions, although these often require specialized reagents and multi-step procedures to link the azidomethyl moiety. acs.org For instance, the use of azidomethyl esters in the presence of a Lewis acid has been reported for the azidomethylation of various amines and heterocycles. acs.orgresearchgate.net

Optimization of Reaction Conditions and Yields in Academic Synthesis

For the benzoxazole ring formation, optimization may involve screening different catalysts (both acid and base), solvents, and reaction temperatures to improve the rate and yield of the cyclization. nih.govnih.gov The choice of the C2-building block and its activating group is also crucial.

In the halogen displacement step, optimization focuses on achieving complete conversion of the halomethyl intermediate to the desired azide without significant side product formation. This includes adjusting the stoichiometry of sodium azide, the reaction time, and the temperature. nih.gov The use of phase-transfer catalysts can sometimes be beneficial in reactions involving a solid and a liquid phase.

Table 2: Optimization Parameters in Benzoxazole Synthesis

| Reaction Step | Parameters to Optimize | Desired Outcome |

|---|---|---|

| Benzoxazole Formation | Catalyst, Solvent, Temperature, Reactant Stoichiometry | High yield, High purity of cyclized product |

Development of Novel Synthetic Routes to this compound

While the classical synthetic approach outlined above is robust, the development of novel and more efficient synthetic routes is an ongoing area of research in organic chemistry. This includes the exploration of one-pot procedures that combine multiple steps, thereby reducing reaction time, cost, and waste.

For instance, a continuous-flow process has been developed for the synthesis of 2-(azidomethyl)oxazoles from vinyl azides. beilstein-journals.orgnih.govnih.gov Such a strategy, if adapted to the benzoxazole system, could offer a more streamlined and scalable synthesis. This method involves the thermolysis of a vinyl azide to an azirine intermediate, which then reacts to form a 2-(halomethyl)oxazole, followed by in-line reaction with sodium azide. beilstein-journals.orgnih.gov

Furthermore, the development of novel catalytic systems for C-H activation and functionalization could potentially lead to more direct methods for synthesizing substituted benzoxazoles, bypassing the need for pre-functionalized precursors. nih.gov

Reactivity Profiles and Transformation Pathways of 2 Azidomethyl 6 Chloro 1,3 Benzoxazole in Organic Synthesis

Mechanistic Investigations of Azide (B81097) Group Reactivity

The azidomethyl group (-CH₂N₃) is a high-energy functional group that serves as a precursor to amines and a versatile handle for molecular construction. Its reactivity is dominated by the chemistry of the terminal nitrogen atoms, which can act as a 1,3-dipole, a nucleophile, or a precursor to a highly reactive nitrene species upon extrusion of dinitrogen gas (N₂).

The azide group is an archetypal 1,3-dipole and readily participates in [3+2] cycloaddition reactions with various dipolarophiles. The most prominent of these is the azide-alkyne cycloaddition. youtube.com

Huisgen 1,3-Dipolar Cycloaddition: The thermal reaction between an organic azide and an alkyne, first extensively studied by Rolf Huisgen, proceeds through a concerted mechanism. nih.gov When 2-(azidomethyl)-6-chloro-1,3-benzoxazole reacts with an unsymmetrical alkyne, this pathway typically yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers, requiring elevated temperatures. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A more controlled and widely used variant is the copper(I)-catalyzed reaction, a cornerstone of "click chemistry". acs.org This reaction is characterized by its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted 1,2,3-triazole product. nih.govbeilstein-journals.org The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. acs.org This transformation is highly tolerant of other functional groups, making it a robust method for conjugating the benzoxazole (B165842) moiety to other molecules. beilstein-journals.org Ruthenium-catalyzed versions (RuAAC) are also known, which selectively produce the 1,5-regioisomer. nih.gov

Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions Data based on typical azide-alkyne cycloaddition reactions.

| Feature | Huisgen Cycloaddition (Thermal) | Copper(I)-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

|---|---|---|---|

| Catalyst | None | Cu(I) source (e.g., CuI, CuSO₄/NaAsc) | Ru complex (e.g., Cp*RuCl(PPh₃)₂) |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers | Exclusively 1,4-isomer | Exclusively 1,5-isomer |

| Reaction Conditions | High temperature (e.g., >100 °C) | Room temperature or mild heating | Mild to moderate heating |

| Reaction Rate | Slow | Very fast (rate acceleration up to 10⁷) | Fast |

| Scope | Broad | Terminal alkynes required | Terminal and internal alkynes |

Cycloaddition with Nitriles: The azide group can also undergo cycloaddition with nitriles to form tetrazoles. This reaction typically requires harsher conditions, such as the use of a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) and elevated temperatures, compared to the CuAAC reaction. The reaction proceeds to yield a 5-substituted tetrazole ring attached to the benzoxazole core via the methylene (B1212753) linker.

The azide group is a stable precursor to a primary amine, and its reduction is a fundamental transformation in organic synthesis. Several mild and efficient methods are available for this conversion.

Catalytic Hydrogenation: This is a common and clean method for reducing azides to amines. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), with a hydrogen source. reddit.com Molecular hydrogen (H₂) gas is often used, but transfer hydrogenation, employing donors like ammonium (B1175870) formate, hydrazine, or 2-propanol, is also highly effective and can be more convenient for laboratory-scale synthesis. mpg.deresearchgate.net This method is generally chemoselective, leaving other functional groups like the chloro-substituent and the benzoxazole ring intact. mpg.de

Staudinger Reaction: The Staudinger reaction provides a very mild pathway for the reduction of azides under non-hydrogenative conditions. organic-chemistry.org The reaction involves two discrete steps:

Iminophosphorane Formation: The azide reacts with a tertiary phosphine, typically triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate known as an iminophosphorane, with the concomitant release of N₂ gas. wikipedia.org

Hydrolysis: The iminophosphorane is then hydrolyzed upon aqueous workup to yield the primary amine and triphenylphosphine oxide. The formation of the very stable P=O bond is a strong thermodynamic driving force for the reaction. wikipedia.orgyoutube.com

Aza-Wittig Reaction for Imine Synthesis: If the iminophosphorane intermediate from the Staudinger reaction is treated with an aldehyde or ketone instead of water, it undergoes an aza-Wittig reaction to produce an imine. youtube.com This pathway allows for the direct conversion of the azidomethyl group into a C=N double bond, providing access to a different class of compounds without isolating the intermediate amine.

Table 2: Common Reduction Methods for Organic Azides Illustrative conditions for the reduction of benzylic azides.

| Method | Reagents | Product | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C in MeOH or EtOAc | Amine | Clean reaction, byproduct is N₂. Can use H₂ gas or transfer agents. organic-chemistry.orgacs.org |

Upon thermal or photochemical activation, organic azides can eliminate a molecule of dinitrogen (N₂) to generate a highly reactive and electron-deficient intermediate known as a nitrene (R-N:). organiceggs.com.au The decomposition of this compound would produce the corresponding (6-chloro-1,3-benzoxazol-2-yl)methylnitrene. The reactivity of this nitrene is dependent on its spin state (singlet or triplet). scispace.com

C-H Insertion: Nitrenes are capable of inserting into carbon-hydrogen (C-H) bonds to form new C-N bonds, a powerful strategy for C-H amination. wikipedia.org

Intramolecular Insertion: If there is a C-H bond in a sterically accessible position within the molecule (typically δ- or γ- to the nitrene), an intramolecular insertion can occur to form a new heterocyclic ring.

Intermolecular Insertion: In the presence of a suitable substrate (e.g., an alkane solvent), the nitrene can insert into the C-H bonds of the substrate molecule.

The mechanism often depends on the spin state. Singlet nitrenes are believed to undergo a concerted insertion that retains the stereochemistry of the C-H bond, whereas triplet nitrenes react via a stepwise radical hydrogen abstraction and recombination pathway. wikipedia.org Transition metal catalysts (e.g., Rh, Ru, Ir) can be used to mediate nitrene transfer from azides under milder conditions, often proceeding through a metal-nitrenoid intermediate, which offers greater control and selectivity. nih.gov

Other Reactions: While C-H insertion is a primary reaction pathway, the generated nitrene can also undergo other transformations. For benzylic nitrenes, rearrangement to form imines (e.g., N-methylene-aniline derivatives from benzyl (B1604629) azide pyrolysis) is a competing pathway. acs.org Aziridination of alkenes is another characteristic reaction of nitrenes. nih.gov

Reactivity of the 1,3-Benzoxazole Core

The 1,3-benzoxazole core is an aromatic system with distinct electronic properties. The fused oxazole (B20620) ring generally behaves as an electron-withdrawing group, which deactivates the benzene (B151609) ring toward electrophilic attack but can activate the C2 position of the oxazole ring toward nucleophilic attack.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. wikipedia.org The regiochemical outcome on the 6-chloro-1,3-benzoxazole ring is governed by the combined directing effects of the fused oxazole moiety and the chlorine substituent.

Directing Effects: The fused oxazole ring is deactivating due to the electronegativity of the nitrogen and oxygen atoms. The chlorine atom at position 6 is also deactivating (by induction) but is an ortho, para-director (by resonance). wikipedia.org The available positions for substitution are C4, C5, and C7. The chlorine at C6 will direct incoming electrophiles to its ortho positions, C5 and C7.

Predicted Regioselectivity: Given the combined deactivating nature of the system, forcing conditions (e.g., strong acids, higher temperatures) are likely required for EAS reactions such as nitration (HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (fuming H₂SO₄). minia.edu.egmsu.edu The substitution is expected to occur preferentially at the C5 or C7 positions. Steric hindrance from the oxazole ring might disfavor attack at C7, potentially leading to a preference for substitution at C5. The C4 position is generally less reactive in benzoxazole systems. researchgate.net

The oxazole ring itself can be susceptible to attack by nucleophiles. The C2 carbon is the most electrophilic position in the benzoxazole ring system, being situated between two electronegative heteroatoms (O and N). thepharmajournal.com

Photochemical and Thermal Stability of the Heterocyclic System

The stability of this compound is governed by the inherent properties of its three key components: the benzoxazole ring, the azidomethyl group, and the chloro substituent. The benzoxazole core is an aromatic heterocyclic system, which confers significant thermodynamic stability. wikipedia.orgglobalresearchonline.net This aromaticity means the ring system itself does not readily undergo decomposition under moderate thermal or photochemical conditions.

The primary determinant of the compound's stability is the 2-(azidomethyl) group. Organic azides are known as high-energy functional groups that can decompose under thermal or photochemical stimuli to release dinitrogen (N₂) gas and a highly reactive nitrene intermediate. rsc.orgnih.govnih.gov This decomposition is the principal pathway for the degradation of the molecule.

Photochemical Stability: Photolysis provides an alternative, often milder, pathway for the decomposition of organic azides. nih.govacs.org Irradiation with ultraviolet (UV) light can induce the cleavage of the N-N bond, generating the corresponding nitrene even at low temperatures. This property is widely exploited in photoaffinity labeling and polymer crosslinking. nih.gov Consequently, to avoid unintended decomposition and side reactions, this compound should be protected from light, particularly high-energy UV sources, during storage and handling.

| Azide Class | General Structure | Relative Thermal Stability | Typical Decomposition Temperature Range |

|---|---|---|---|

| Alkyl Azides | R-CH₂-N₃ | High | > 150 °C |

| Aryl Azides | Ar-N₃ | Moderate | 120 - 160 °C |

| Acyl Azides | R-C(O)-N₃ | Low | 25 - 100 °C (Curtius Rearrangement) |

| Sulfonyl Azides | R-SO₂-N₃ | Moderate to High | > 100 °C |

Influence of the 6-Chloro Substituent on Reactivity and Selectivity

The primary reaction pathway for the azide group, aside from decomposition, is the 1,3-dipolar cycloaddition, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.gov The reactivity of the azide as a 1,3-dipole is sensitive to its electronic properties.

The chlorine atom is an electronegative element and thus exhibits a strong electron-withdrawing inductive effect (-I). This effect is transmitted through the aromatic system to the 2-position, slightly reducing the electron density on the azidomethyl group. This electronic perturbation can influence the kinetics of cycloaddition reactions. For instance, in the context of the CuAAC reaction, the electron-withdrawing nature of the substituent may slightly alter the rate of reaction with terminal alkynes.

The electronic influence of substituents on aromatic systems can be quantified using Hammett constants (σ). wikipedia.orgchempedia.info A positive value for the para-substituent constant (σₚ) of chlorine indicates its net electron-withdrawing character at that position, which is relevant to the electronic environment of the fused heterocyclic system.

| Substituent | σmeta | σpara |

|---|---|---|

| -CH₃ (Methyl) | -0.07 | -0.17 |

| -OCH₃ (Methoxy) | +0.12 | -0.27 |

| -Cl (Chloro) | +0.37 | +0.23 |

| -Br (Bromo) | +0.39 | +0.23 |

| -CN (Cyano) | +0.56 | +0.66 |

| -NO₂ (Nitro) | +0.71 | +0.78 |

Data sourced from multiple chemical literature sources. viu.capitt.eduscispace.com

The benzoxazole ring can participate in electrophilic aromatic substitution reactions on the benzene portion of the molecule. The reactivity and regioselectivity of these substitutions are dictated by the combined electronic effects of the fused oxazole ring and the 6-chloro substituent.

Considering the structure of this compound, potential sites for electrophilic attack are positions 4, 5, and 7.

Position 4: ortho to the ring oxygen and meta to the chlorine.

Position 5: meta to the ring oxygen and ortho to the chlorine.

Position 7: para to the ring oxygen and ortho to the chlorine.

The directing effects are therefore complex. The activating effect of the heterocyclic oxygen strongly favors substitution at positions 4 and 7. The chloro group at position 6 deactivates the ring but directs towards positions 5 and 7. The combined influence suggests that position 7 is the most likely site for electrophilic attack, being activated by the oxygen (para) and the chlorine (ortho), while position 5 is also a possibility. Position 4 is activated by the oxygen but deactivated by the chlorine. Therefore, electrophilic substitution reactions, such as nitration or halogenation, are expected to yield primarily the 7-substituted product, potentially with minor isomers.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substantial portions of all starting materials. nih.gov The structure of this compound makes it an excellent substrate for MCRs, specifically those that utilize an organic azide.

While specific literature examples employing this exact molecule in MCRs are scarce, its participation can be confidently predicted in one of the most powerful MCRs: the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.netglenresearch.com This reaction can be integrated into a multi-component sequence. For example, a three-component reaction could be designed involving this compound, a terminal alkyne, and a third component that is generated in situ or reacts subsequently.

A hypothetical example is a one-pot, three-component synthesis of a complex triazole derivative. In this scenario, this compound would serve as the azide component, reacting with a terminal alkyne and another electrophile or nucleophile in the presence of a suitable catalyst. Such strategies allow for the rapid assembly of molecular complexity and the generation of libraries of compounds for various applications. rsc.orgresearchgate.netrsc.org

| Component A | Component B | Component C | Catalyst System | Potential Product Class |

|---|---|---|---|---|

| This compound | Phenylacetylene | Formaldehyde/Piperidine (Mannich Reagents) | CuI | Propargylamine-Triazole Adducts |

| This compound | Propargyl alcohol | Arylboronic acid | CuI / Pd(OAc)₂ | Aryl-functionalized Triazole Alcohols |

| This compound | Ethyl propiolate | Aniline | CuI | Triazole-carboxamide derivatives |

Computational and Theoretical Chemistry Studies of 2 Azidomethyl 6 Chloro 1,3 Benzoxazole

Electronic Structure Calculations and Orbital Analysis

Theoretical investigations into the electronic structure of 2-(Azidomethyl)-6-chloro-1,3-benzoxazole are fundamental to understanding its reactivity and molecular properties. While direct computational studies on this specific molecule are not extensively documented, valuable insights can be drawn from density functional theory (DFT) calculations performed on analogous substituted benzoxazoles.

DFT calculations, often employing basis sets such as 6-31G*(d), are instrumental in determining the molecular geometry and electronic properties. For a related compound, 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol, DFT calculations have been used to analyze the molecular geometry, which showed good correlation with experimental X-ray crystal data. researchgate.net

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (the HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller gap generally indicates higher reactivity.

For a series of biologically active benzoxazole (B165842) derivatives, the HOMO-LUMO energy gap was calculated to be in the range of 3.80 eV to 4.27 eV. researchgate.net Specifically, for a chloro-substituted benzoxazole derivative, the calculated HOMO-LUMO energy gap was 4.15 eV. researchgate.net This suggests that this compound would possess a comparable energy gap, indicative of a relatively stable yet reactive molecule. The presence of the electron-withdrawing chloro group and the azidomethyl group is expected to modulate the energies of the frontier orbitals.

The distribution of the HOMO and LUMO provides further insight into the molecule's reactivity. In many benzoxazole derivatives, the HOMO is typically localized over the benzoxazole ring system, indicating its role as the primary electron donor in chemical reactions. Conversely, the LUMO is often distributed across the entire molecule, suggesting multiple sites for potential nucleophilic attack. The azido (B1232118) group, with its high electron density, would significantly contribute to the HOMO, making it a likely site for electrophilic attack.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.67 | -1.40 | 4.27 |

| 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.45 | -1.65 | 3.80 |

| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.98 | -1.83 | 4.15 |

Conformational Analysis and Energy Landscape Mapping

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the azidomethyl group to the benzoxazole ring. Understanding the conformational preferences and the energy barriers between different conformers is crucial for predicting its behavior in various chemical environments.

Computational studies on related molecules, such as a benzoxazole methyl ester derivative, have shown that planar conformations are often the most stable, representing minima on the potential energy surface. acs.org For this compound, the benzoxazole ring system is expected to be largely planar. The key variable in its conformational landscape is the dihedral angle defined by the atoms of the azidomethyl group relative to the plane of the benzoxazole ring.

Quantum chemical calculations can map the potential energy surface as a function of this dihedral angle, revealing the most stable conformers and the transition states that separate them. It is anticipated that the most stable conformation would involve a staggered arrangement of the azidomethyl group with respect to the benzoxazole ring to minimize steric hindrance.

Furthermore, studies on 3-(azidomethyl)benzoic acid have highlighted that the azidomethyl group can be a source of conformational polymorphism, leading to different crystal packing arrangements with distinct molecular conformations. researchgate.net This suggests that intermolecular interactions in the solid state could play a significant role in determining the preferred conformation of this compound.

The energy landscape is likely to feature several local minima corresponding to different rotational isomers. The energy barriers between these conformers are expected to be relatively low, allowing for rapid interconversion at room temperature. A hypothetical energy profile would likely show two primary minima corresponding to syn and anti-periplanar arrangements of the terminal nitrogen of the azide (B81097) group with respect to the benzoxazole ring.

| Conformer | Dihedral Angle (N-N-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Syn-periplanar | ~0° | ~1.5 - 2.5 |

| Syn-clinal | ~60° | ~0.5 - 1.0 |

| Anti-clinal | ~120° | Transition State |

| Anti-periplanar | ~180° | 0.0 (most stable) |

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

The chemical reactivity of this compound is characterized by the distinct functionalities of the azido group and the benzoxazole core. Computational modeling of its reaction pathways provides valuable mechanistic insights and allows for the characterization of transition states.

A primary reaction pathway for the azido group is the 1,3-dipolar cycloaddition, a cornerstone of "click chemistry." DFT calculations have been extensively used to model the cycloaddition of organic azides with various dipolarophiles, such as alkynes and alkenes. These studies have shown that the reaction typically proceeds through a concerted, asynchronous transition state. The activation energy for this reaction is influenced by the electronic nature of both the azide and the dipolarophile.

For instance, the cycloaddition of benzyl (B1604629) azide with substituted cyclooctynes has been computationally explored, revealing a preference for 1,5-addition regiochemistry in the gas phase. nih.gov The activation barriers for these reactions are sensitive to substituent effects, with electron-withdrawing groups on the dipolarophile generally lowering the activation energy. nih.gov It is expected that the azidomethyl group of the target molecule would readily participate in such cycloadditions, with the benzoxazole moiety influencing the electronic properties of the azide and thus the reaction rate.

Another key transformation is the thermal or photochemical decomposition of the azide to form a highly reactive nitrene intermediate. Computational studies on the thermal decomposition of organic azides have elucidated the energetics and mechanisms of this process, which often involves the concerted loss of dinitrogen. The resulting nitrene can then undergo various subsequent reactions, such as C-H insertion or aziridination.

The benzoxazole ring itself can participate in various transformations, although it is generally more stable than the azido group. Theoretical studies on the formation of benzoxazoles often involve modeling the cyclization of precursor molecules, identifying the key transition states and intermediates.

| Alkyne | Activation Energy (ΔG‡, kcal/mol) |

|---|---|

| Cyclononyne | 29.2 |

| Cyclooctyne | 21.5 |

| Cycloheptyne | 16.9 |

| Cyclohexyne | 14.1 |

Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, NMR Shielding) for Structural Elucidation Methodologies

Computational chemistry plays a vital role in predicting the spectroscopic signatures of molecules, which is invaluable for their structural elucidation. DFT calculations can provide theoretical vibrational (IR and Raman) spectra and nuclear magnetic resonance (NMR) chemical shifts that can be compared with experimental data.

For this compound, the calculated IR spectrum would be expected to show characteristic vibrational modes. The most prominent of these would be the asymmetric stretching of the azido group, typically appearing in the range of 2100-2160 cm⁻¹. The symmetric stretch of the azide is usually weaker and appears around 1250-1350 cm⁻¹. The benzoxazole ring would exhibit several characteristic bands, including C=N stretching vibrations around 1600-1650 cm⁻¹ and C-O-C stretching modes. The C-Cl stretching vibration is expected in the lower frequency region of the spectrum.

Computational studies on substituted benzoxazoles have demonstrated good agreement between calculated and experimental vibrational frequencies. nih.gov For example, in 5-nitro-2-(4-nitrobenzyl) benzoxazole, the C=N stretching mode was assigned to a band around 1517 cm⁻¹. nih.gov

NMR chemical shifts can also be predicted with a high degree of accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. For this compound, the proton NMR spectrum would be expected to show signals for the aromatic protons on the benzoxazole ring, with their chemical shifts influenced by the chloro substituent. The methylene (B1212753) protons of the azidomethyl group would likely appear as a singlet. In the carbon-13 NMR spectrum, distinct signals would be expected for each of the carbon atoms in the benzoxazole ring and the methylene carbon. Comparative studies of experimental and calculated NMR chemical shifts for various benzoxazole derivatives have shown good correlation, validating the predictive power of these computational methods. acs.org

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Azide Asymmetric Stretch | 2100 - 2160 |

| Benzoxazole C=N Stretch | 1600 - 1650 |

| Azide Symmetric Stretch | 1250 - 1350 |

| Benzoxazole C-O-C Stretch | 1200 - 1250 |

| C-Cl Stretch | 700 - 800 |

Solvent Effects on Reactivity and Molecular Conformation

The chemical behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are essential for accurately predicting its properties in solution.

Solvent polarity can affect both the reactivity and the conformational equilibrium of the molecule. For instance, DFT studies on aryl azides have shown that the vibrational frequencies of the azido group are sensitive to the solvent environment. diva-portal.org In polar solvents, the asymmetric stretch of the azide can be blue-shifted due to stabilization of the ground state through dipole-dipole interactions.

The reactivity of the azido group in 1,3-dipolar cycloadditions can also be modulated by the solvent. While gas-phase calculations provide intrinsic reactivity, solution-phase calculations often show that polar solvents can stabilize the transition state, thereby accelerating the reaction. However, in some cases, solvation can abolish regioselectivity preferences observed in the gas phase. nih.gov

Solvent can also influence the conformational preferences of the azidomethyl group. In a polar solvent, conformers with a larger dipole moment will be preferentially stabilized. Computational studies on a bis(benzoxazole)-based molecular motor have utilized low-temperature NMR in a deuterated solvent (THF-d8) to probe the interconversion between different stable conformers, highlighting the importance of solvent in conformational analysis. rug.nl

| Solvent | Calculated Frequency (cm⁻¹) | Shift from Gas Phase (cm⁻¹) |

|---|---|---|

| Gas Phase | 2115 | - |

| Tetrahydrofuran (THF) | 2120 | +5 |

| N,N-Dimethylacetamide (NNDMA) | 2122 | +7 |

Applications in the Construction of Advanced Molecular Architectures

Utilization as a Building Block in Complex Heterocycle Synthesis

The benzoxazole (B165842) moiety is a prevalent scaffold in numerous biologically active compounds and functional materials. nih.govmdpi.comwikipedia.orgglobalresearchonline.net The presence of the azidomethyl and chloro groups on the 2-(azidomethyl)-6-chloro-1,3-benzoxazole backbone provides multiple reaction sites for further elaboration into more complex heterocyclic systems.

The synthesis of this compound is conceptually analogous to the preparation of similar 2-(azidomethyl)oxazoles. beilstein-journals.org This typically involves the initial synthesis of the corresponding 2-(halomethyl)-6-chloro-1,3-benzoxazole. A commercially available precursor, 6-chloro-2-(chloromethyl)-1,3-benzoxazole, serves as a suitable starting material. scbt.com This precursor can then undergo a nucleophilic substitution reaction with an azide (B81097) salt, such as sodium azide, to yield the target this compound. beilstein-journals.org

Once obtained, this azido (B1232118) derivative can be utilized in various synthetic transformations. For instance, the benzoxazole ring itself can be a platform for further functionalization, while the azido group can participate in a range of reactions beyond click chemistry, such as Staudinger reactions or reduction to an amine, to build intricate molecular frameworks. nih.govresearchgate.net The chloro substituent on the benzene (B151609) ring also offers a handle for cross-coupling reactions, further expanding the synthetic possibilities.

Role in the Generation of Triazole-Fused Systems via Click Chemistry

The azidomethyl group of this compound is an ideal functional handle for participating in 1,3-dipolar cycloaddition reactions, the cornerstone of "click chemistry". organic-chemistry.org This powerful and highly efficient reaction, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the facile construction of 1,2,3-triazole rings. nih.govnih.gov

By reacting this compound with a variety of terminal or internal alkynes, a library of novel 1,2,3-triazole-linked benzoxazole derivatives can be synthesized. This methodology has been successfully employed for analogous 2-(azidomethyl)oxazoles to create peptidomimetics. beilstein-journals.orgnih.gov The resulting triazole ring is not merely a linker but can actively participate in biological interactions, and the fusion of the benzoxazole and triazole heterocycles can lead to compounds with unique pharmacological profiles. researchgate.netresearchgate.net The generation of these triazole-fused systems provides a modular and efficient approach to novel chemical entities with potential applications in drug discovery and materials science.

Table 1: Examples of Triazole-Fused Systems from Azide Precursors

| Azide Precursor | Alkyne Partner | Resulting Fused System |

|---|---|---|

| 2-(Azidomethyl)-4,5-diaryloxazoles | Various alkynes | 1,4-Disubstituted triazoles |

| 2-Azidobenzaldehyde | Propargyl amine | Fused dihydrotriazolopyrazinone |

Precursor for the Synthesis of Novel Amine and Imine Derivatives

The azide functionality of this compound can be readily transformed into a primary amine through reduction. organic-chemistry.org A variety of reducing agents can be employed for this conversion, including catalytic hydrogenation or the use of reagents like lithium aluminum hydride. youtube.comlibretexts.org This transformation yields 2-(aminomethyl)-6-chloro-1,3-benzoxazole, a valuable intermediate for further synthetic manipulations.

The resulting primary amine can serve as a nucleophile in a wide range of reactions. For example, it can be acylated, alkylated, or used in the synthesis of amides and sulfonamides. Furthermore, the aminomethyl-benzoxazole can be condensed with aldehydes or ketones to form the corresponding imine derivatives, also known as Schiff bases. nih.gov This reaction provides a straightforward method for introducing a wide variety of substituents onto the molecule, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry programs. The generation of these amine and imine derivatives significantly expands the chemical space accessible from the parent azido compound.

Integration into Supramolecular Assembly Studies

Benzoxazole derivatives are known to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are fundamental to the construction of supramolecular assemblies. core.ac.uk The planar aromatic structure of the benzoxazole core in this compound makes it an attractive candidate for incorporation into larger, self-assembling systems.

While specific studies on the supramolecular assembly of this exact molecule are not prevalent, the derivatization of the azido group or the chloro substituent can introduce functionalities capable of directing self-assembly. For instance, conversion of the azide to a triazole via click chemistry can introduce hydrogen bond donors and acceptors. Similarly, functionalization at the chloro position can introduce groups that drive molecular recognition and organization. These tailored molecules can then be studied for their ability to form well-defined supramolecular structures such as gels, liquid crystals, or molecular cages.

Derivatization for Material Science Precursors

The benzoxazole ring is a key component in a number of high-performance polymers, known for their thermal stability and mechanical strength. rsc.orgnih.govacs.orgresearchgate.net The functional groups present in this compound make it a promising precursor for the synthesis of novel polymers and materials.

The azido group can be utilized for polymer modification or as a cross-linking site. For example, it can be used in "click" polymerization reactions with di-alkynes to form poly-triazoles. core.ac.uk Additionally, the chloro-substituent on the benzoxazole ring can be a site for polymerization reactions, such as polycondensation or cross-coupling reactions, leading to the formation of novel benzoxazole-containing polymers. These materials could possess interesting optical, electronic, or thermal properties, making them suitable for applications in areas such as electronics, aerospace, and coatings.

Future Research Directions and Unexplored Avenues for 2 Azidomethyl 6 Chloro 1,3 Benzoxazole

Development of Catalytic Transformations Involving the Compound

The inherent reactivity of the azide (B81097) and the benzoxazole (B165842) ring in 2-(azidomethyl)-6-chloro-1,3-benzoxazole offers fertile ground for the development of novel catalytic transformations. Beyond the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," future research could focus on expanding the catalytic repertoire of this molecule.

One promising avenue is the transition metal-catalyzed C-H functionalization of the benzoxazole core. acs.orgacs.orgdatapdf.comnitrkl.ac.in Recent advances have demonstrated the feasibility of direct arylation and amination at various positions of the benzoxazole ring system, often employing palladium or copper catalysts. acs.orgacs.orgresearchgate.net Applying these methodologies to this compound could lead to the synthesis of a diverse library of substituted derivatives with tunable electronic and steric properties. Such transformations would enable the introduction of new functional groups onto the aromatic backbone, paving the way for applications in medicinal chemistry and materials science.

Furthermore, the azide group itself can participate in a range of catalytic reactions beyond cycloadditions. Transition metal-catalyzed nitrene transfer reactions, for instance, could be explored for C-H amination or aziridination of various substrates, using the azidomethyl group as the nitrene precursor. nih.gov The development of enantioselective versions of these reactions would be particularly valuable for the synthesis of chiral amines and aziridines. Additionally, catalytic reductive couplings of the azide with other functional groups could provide novel routes to amides, amines, and other nitrogen-containing compounds. The exploration of iron or other earth-abundant metal catalysts for these transformations would align with the principles of green and sustainable chemistry. rsc.org

| Potential Catalytic Transformation | Catalyst Type | Potential Product Class |

| C-H Arylation of Benzoxazole Core | Palladium, Copper | Aryl-substituted Benzoxazoles |

| C-H Amination of Benzoxazole Core | Copper, Visible Light Photocatalyst | Amino-substituted Benzoxazoles |

| Nitrene Transfer from Azide | Rhodium, Ruthenium | Amines, Aziridines |

| Reductive Coupling of Azide | Iron, Samarium | Amides, Secondary Amines |

Exploration of Novel Photochemical Reactivity Pathways

The photochemistry of aryl azides is rich and well-documented, primarily involving the generation of highly reactive nitrene intermediates upon photolysis. rsc.org This opens up a plethora of possibilities for this compound. Future research could delve into the intramolecular reactions of the photogenerated nitrene. For example, intramolecular C-H insertion could lead to the formation of novel fused heterocyclic systems.

Moreover, the benzoxazole moiety itself can exhibit interesting photochemical behavior, including acting as a photosensitizer. researchgate.net The interplay between the photochemically active azide and the benzoxazole ring could lead to unique reactivity not observed in simpler aryl azides. For instance, energy transfer from the excited benzoxazole core to the azide group could facilitate nitrene formation under milder conditions or with longer wavelength light.

The exploration of photocatalytic transformations represents another exciting frontier. researchgate.netresearchgate.net Visible-light photocatalysis could be employed to activate the azide group for various transformations, such as radical reactions or cycloadditions, under mild and environmentally benign conditions. nih.gov Furthermore, the benzoxazole ring could potentially participate in photochemical cycloaddition reactions, such as [2+2] or [4+2] cycloadditions, with suitable reaction partners upon photoexcitation, leading to the construction of complex polycyclic structures. researchgate.netnih.gov

Investigation into Solid-State Reactivity and Self-Assembly Properties

The solid-state behavior of this compound remains largely unexplored. The planar benzoxazole core and the presence of both hydrogen bond acceptors (nitrogen and oxygen atoms) and a potentially reactive azide group suggest that this molecule could exhibit interesting self-assembly and solid-state reactivity.

Future investigations could focus on the crystallization of this compound in different polymorphic forms and the study of their solid-state structures. The intermolecular interactions, such as π-π stacking of the benzoxazole rings and dipole-dipole interactions involving the chloro and azido (B1232118) groups, will dictate the packing arrangement. Understanding these interactions is crucial for predicting and controlling the solid-state properties.

Furthermore, the azide group can undergo thermal or photochemical decomposition in the solid state to generate nitrenes. The topochemical control exerted by the crystal lattice could lead to highly selective reactions that are not achievable in solution. For example, solid-state photolysis could result in the formation of specific oligomers or polymers with well-defined structures. The investigation of the self-assembly of derivatives of this compound into higher-order structures, such as gels or liquid crystals, is another promising research direction, drawing inspiration from studies on other benzoxazole-containing molecules.

Advanced Mechanistic Characterization via Time-Resolved Spectroscopy

To fully harness the potential of this compound in catalytic and photochemical applications, a deep understanding of the underlying reaction mechanisms is essential. Time-resolved spectroscopic techniques, such as femtosecond transient absorption and time-resolved infrared spectroscopy, are powerful tools for probing the dynamics of short-lived reactive intermediates.

Future research should employ these advanced techniques to directly observe the formation and decay of key intermediates in the photochemical and catalytic reactions of this compound. For instance, time-resolved spectroscopy could be used to characterize the singlet and triplet nitrenes generated upon photolysis of the azide group and to study their subsequent reactions in real-time. This would provide valuable insights into the factors that control the reactivity and selectivity of these highly reactive species.

Similarly, in the context of catalytic transformations, time-resolved spectroscopy could be used to identify and characterize the catalytically active species and to elucidate the elementary steps of the catalytic cycle. This mechanistic information is crucial for the rational design of more efficient and selective catalysts for transformations involving this compound.

Opportunities in the Synthesis of Mechanically Interlocked Molecules

The azide group in this compound makes it an ideal building block for the synthesis of mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This reaction is widely used in template-directed synthesis to form the covalent bonds that capture the interlocked structure.

Future research could focus on incorporating this compound into the synthesis of novel rotaxanes where it can act as a "stopper" unit or be part of the "thread." The benzoxazole moiety, with its rigid and planar structure, can impart specific properties to the resulting MIMs, such as fluorescence or the ability to participate in π-stacking interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Azidomethyl)-6-chloro-1,3-benzoxazole, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves introducing the azidomethyl group via nucleophilic substitution. For example, chloromethyl intermediates can react with sodium azide under controlled conditions (e.g., DMF at 60°C for 12 hours). Yield optimization requires careful stoichiometric control of NaN₃ and monitoring of reaction temperature to avoid side reactions like azide decomposition . Purity can be enhanced using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., azidomethyl proton resonance at δ 4.2–4.5 ppm; aromatic protons from the benzoxazole ring at δ 7.1–8.0 ppm) .

- IR Spectroscopy : Identify the azide stretch (~2100 cm⁻¹) and benzoxazole C=N/C-O vibrations (~1600–1650 cm⁻¹) .

- Mass Spectrometry (LC-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 223.6 for C₈H₅ClN₄O) and fragmentation patterns .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis irradiation) over 4–8 weeks. Monitor degradation via HPLC and track azide group stability using IR spectroscopy. Store in amber vials at –20°C under inert gas to prevent moisture absorption and thermal decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., bacterial strain differences in antimicrobial studies). Standardize protocols using CLSI guidelines, include positive controls (e.g., ampicillin), and validate results across multiple replicates. Computational docking studies (e.g., AutoDock Vina) can clarify structure-activity relationships by modeling interactions with target enzymes like bacterial gyrase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.